5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Description
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.20 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
. The Canonical SMILES is CCC1=NC(=NO1)C2=CC(=CC=C2)N+[O-]
. Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 376.5±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.0±3.0 kJ/mol . The flash point is 181.5±28.4 °C . The index of refraction is 1.571 . The molar refractivity is 55.4±0.3 cm³ . The compound has 6 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 84.7 Ų . The polarizability is 22.0±0.5 10^-24 cm³ . The surface tension is 53.0±3.0 dyne/cm . The molar volume is 168.6±3.0 cm³ .Scientific Research Applications
Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives, closely related to 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. This includes efficacy against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Inhibition of Monoamine Oxidase : Certain cyclopropylamino substituted oxadiazoles have shown selective inhibition of monoamine oxidase, an enzyme linked to neurotransmitter regulation, suggesting potential for treating neurological disorders (Long, Mantle, & Wilson, 1976).
Antibacterial Activities in Furan Compounds : 1,3,4-Oxadiazoles, including those with nitrophenyl groups, have been used in synthesizing furan compounds with strong antibacterial properties (Hirao, Kato, & Hirota, 1971).
Synthesis of S-Substituted Derivatives : S-Substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have been synthesized and shown to exhibit significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).
Chemical Synthesis and Characterization : Studies have explored the chemical synthesis of various oxadiazole derivatives and investigated their physical and chemical properties, contributing to a better understanding of these compounds (Sasaki, Yoshioka, & Suzuki, 1971).
Selective Reduction for Polymerization : Selective reduction of nitro group in oxadiazoles has been achieved, providing promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Cholinesterase Inhibition : Oxadiazole derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown, indicating potential applications in treating neurological disorders (Siddiqui Sz et al., 2015).
Spectroscopy and Solvent Effects : Studies have investigated the infrared spectra of oxadiazole derivatives in various organic solvents, contributing to our understanding of their interactions and behaviors in different environments (Kara et al., 2021).
Properties
IUPAC Name |
5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWRVZHBRBTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674501 |
Source
|
Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-69-9 |
Source
|
Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10364-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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